molecular formula C14H17NO3 B1265477 Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- CAS No. 42018-32-6

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

Cat. No. B1265477
CAS RN: 42018-32-6
M. Wt: 247.29 g/mol
InChI Key: GGYYBRCVBOHZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-, also known as PCC acetophenone, is a chemical compound used in a variety of scientific fields and industries. It is a metabolite involved in multiple interactions with various organisms .


Synthesis Analysis

Acetophenone is an interesting synthon in most organic reactions and has been utilized in the synthesis of many heterocyclic compounds . There are several methods for the preparation of acetophenone, one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd (0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .


Molecular Structure Analysis

The molecular formula of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is C14H17NO3 and it has a molecular weight of 247.29 g/mol.


Chemical Reactions Analysis

Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . It has been applied in the structure of different types of heterocyclic frameworks .


Physical And Chemical Properties Analysis

Acetophenone is a colorless liquid at temperatures higher than room temperature and a solid at lower temperatures . The molecular weight of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is 247.29 g/mol.

Scientific Research Applications

Microwave-Assisted Organic Synthesis

Acetophenone derivatives, including 4’-pyrrolidinylcarbonylmethoxy-acetophenone, have been utilized in microwave-assisted organic synthesis. This method involves condensation reactions with aldehydes catalyzed by boric acid under solvent-free conditions . The process is valued for its simplicity, health safety, and environmental friendliness due to the absence of toxic catalysts and solvents.

Pharmacological Activities

Natural-derived acetophenones exhibit a range of pharmacological activities. They have been found in various plant families and fungi, existing in both free and glycoside forms . These compounds, including the 4’-pyrrolidinylcarbonylmethoxy derivative, have demonstrated cytotoxic, antimicrobial, antimalarial, antioxidant, and antityrosinase activities, making them significant in drug discovery and development .

Pesticide Development

The ability of acetophenone-rich plants to repel pests and insects has led to the exploration of acetophenone derivatives as potential eco-friendly pesticides . With the increasing need for sustainable agricultural practices, these compounds offer an alternative to chemical pesticides, contributing to the protection of crops from pest attacks.

Drug Precursor Applications

Acetophenone derivatives serve as important precursors in drug production. Compounds like apocynin and paeonol, which exhibit anti-inflammatory properties without negative side effects, are derived from acetophenone and have been used in traditional medicine for centuries . Their therapeutic properties are leveraged in synthesizing modern pharmaceuticals.

Food and Fragrance Industry

Due to their pleasant orange blossom flavor, acetophenone derivatives are used in the food industry as flavoring agents . They are also employed in the fragrance industry, contributing to the scent profiles of detergents, soaps, and perfumes.

Catalysis in Chemical Reactions

Acetophenone derivatives act as catalysts in various chemical reactions. They can function as Lewis acids or activators of functional groups, facilitating reactions such as esterification, amide formation, and Friedel-Crafts alkylation . This versatility makes them valuable in synthetic organic chemistry.

Synthesis of Indolizine Compounds

A novel approach involves the synthesis of indolizine compounds via a Cu-catalyzed reaction of pyridine, acetophenone, and nitroolefin . This method, which forms C–N and C–C bonds, produces new indolizine compounds with high stereoselectivity and excellent functional group tolerance.

Safety And Hazards

Acetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life .

Future Directions

Acetophenone and its derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development . The status quo of acetophenone and its simple substituted analogs is examined, indicating potential future directions in various areas of life sciences .

properties

IUPAC Name

2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYYBRCVBOHZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194829
Record name Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

CAS RN

42018-32-6
Record name Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.